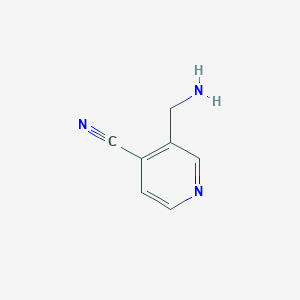

3-(Aminomethyl)isonicotinonitrile

説明

特性

IUPAC Name |

3-(aminomethyl)pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-3-6-1-2-10-5-7(6)4-9/h1-2,5H,4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCBCWIVVUJPDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C#N)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401282768 | |

| Record name | 3-(Aminomethyl)-4-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401282768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060809-91-7 | |

| Record name | 3-(Aminomethyl)-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060809-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Aminomethyl)-4-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401282768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)isonicotinonitrile typically involves the reaction of isonicotinonitrile with formaldehyde and ammonia. This process can be carried out under mild conditions, often in the presence of a catalyst to facilitate the reaction. The reaction can be represented as follows:

Isonicotinonitrile+Formaldehyde+Ammonia→3-(Aminomethyl)isonicotinonitrile

Industrial Production Methods: Industrial production methods for 3-(Aminomethyl)isonicotinonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

化学反応の分析

Types of Reactions: 3-(Aminomethyl)isonicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.

科学的研究の応用

3-(Aminomethyl)isonicotinonitrile has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological pathways and as a building block for bioactive molecules.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 3-(Aminomethyl)isonicotinonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The nitrile group may also participate in reactions that modify the compound’s behavior in biological systems. These interactions can affect various pathways, including enzymatic processes and receptor binding.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparisons

Key Observations :

- Substituent Position: The placement of functional groups significantly impacts reactivity. For example, the 3-aminomethyl group in the target compound enhances nucleophilicity at the pyridine ring’s 3-position, unlike the 2-substituted anilino group in 2-((3-Cyanophenyl)amino)isonicotinonitrile, which directs reactivity toward the adjacent nitrogen .

- Functional Groups: Nitrile (-CN): Present in all compared compounds, enabling cross-coupling or hydrolysis to amides. Amino vs. Nitro: The electron-donating aminomethyl group in the target compound contrasts with the electron-withdrawing nitro group in Ethyl 3-nitroisonicotinate, affecting electronic properties and reaction pathways (e.g., nitro groups are reduced to amines, while aminomethyl groups participate in condensations) . Ester vs. Nitrile: Methyl 3-aminoisonicotinate’s ester group (-COOMe) offers hydrolytic stability compared to nitriles, favoring its use in esterase-sensitive prodrugs .

Physicochemical and Reactivity Differences

Solubility and Stability :

- The primary amine in 3-(Aminomethyl)isonicotinonitrile increases water solubility compared to its nitro or ester analogs. However, the compound’s stability may be compromised under acidic conditions due to protonation of the amine .

- 2-{[3-(Dimethylamino)propyl]amino}isonicotinonitrile’s tertiary amine enhances lipid solubility, making it more suitable for membrane permeability in drug design .

生物活性

3-(Aminomethyl)isonicotinonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

3-(Aminomethyl)isonicotinonitrile is characterized by its isonicotinonitrile framework, which is modified by an aminomethyl group. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of 3-(Aminomethyl)isonicotinonitrile can be attributed to its ability to interact with various biological pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. This inhibition can lead to altered cellular processes, including apoptosis and cell proliferation.

- Receptor Modulation : It may act on receptor tyrosine kinases involved in signaling pathways that regulate cell growth and differentiation.

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-(Aminomethyl)isonicotinonitrile is essential for optimizing its biological activity. Studies have indicated that modifications to the aminomethyl group and the nitrile functionality can significantly impact its potency against various biological targets.

| Modification | Effect on Activity |

|---|---|

| Substituting the amine group | Increased binding affinity to target enzymes |

| Altering nitrile position | Changes in inhibitory potency |

Biological Activity Data

Research has demonstrated that 3-(Aminomethyl)isonicotinonitrile exhibits notable activity against several pathogens and cancer cell lines.

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against Mycobacterium tuberculosis (M.tb), with minimum inhibitory concentrations (MICs) indicating significant efficacy.

| Pathogen | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 0.4 - 1.0 |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that 3-(Aminomethyl)isonicotinonitrile has selective toxicity, with IC50 values indicating low toxicity towards normal cells while effectively inhibiting cancerous cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| VERO (Normal) | >32 |

| HeLa (Cervical Cancer) | 10 |

Case Studies

- Study on Tuberculosis Treatment : A study highlighted the effectiveness of 3-(Aminomethyl)isonicotinonitrile as a potential lead compound for developing new anti-tuberculosis agents. The compound demonstrated potent inhibition of M.tb growth in both aerobic and low-oxygen conditions, suggesting its utility in treating drug-resistant strains.

- Cancer Cell Line Testing : In a series of experiments involving various cancer cell lines, 3-(Aminomethyl)isonicotinonitrile exhibited significant inhibitory effects, particularly against breast and lung cancer cells, with ongoing studies exploring its mechanism of action in these contexts.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 3-(Aminomethyl)isonicotinonitrile?

- Methodology : Synthesis typically involves multi-step reactions starting from isonicotinonitrile derivatives. Key steps include:

- Aminomethylation : Introducing the aminomethyl group via reductive amination or nucleophilic substitution under inert atmospheres.

- Purification : Use column chromatography or recrystallization to isolate the compound, monitored by TLC.

- Optimization : Adjust reaction temperature (e.g., 60–80°C) and catalysts (e.g., palladium or nickel catalysts) to improve yield .

Q. How should researchers safely handle and store 3-(Aminomethyl)isonicotinonitrile?

- Methodology :

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water (seek medical help if irritation persists) .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Q. What spectroscopic techniques are used to characterize 3-(Aminomethyl)isonicotinonitrile?

- Methodology :

- NMR : H and C NMR to confirm the aminomethyl group and pyridine ring structure.

- IR Spectroscopy : Identify nitrile (C≡N) stretches (~2200 cm) and amine (N-H) vibrations (~3300 cm).

- Mass Spectrometry : Confirm molecular weight via ESI-MS or electron ionization .

Advanced Research Questions

Q. How can reaction yields of 3-(Aminomethyl)isonicotinonitrile be optimized under varying catalytic conditions?

- Methodology :

- Design of Experiments (DoE) : Systematically vary catalysts (e.g., Pd/C vs. Raney Ni), solvent polarity (e.g., DMF vs. THF), and temperature.

- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps.

- Byproduct Analysis : Use GC-MS to detect impurities and adjust stoichiometry .

Q. What computational approaches predict the binding affinity of 3-(Aminomethyl)isonicotinonitrile to nicotinic receptors?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptor active sites (e.g., α4β2 nicotinic receptors).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.

- Free Energy Calculations : Apply MM-PBSA to quantify binding free energy differences .

Q. How can discrepancies in purity assessments of 3-(Aminomethyl)isonicotinonitrile be resolved?

- Methodology :

- Cross-Validation : Compare HPLC purity (>98%) with H NMR integration and elemental analysis (C, H, N %).

- Thermogravimetric Analysis (TGA) : Check for residual solvents or decomposition products.

- Reference Standards : Use NIST-certified compounds for calibration .

Q. What strategies mitigate stability issues of 3-(Aminomethyl)isonicotinonitrile in aqueous solutions?

- Methodology :

- pH Studies : Test stability across pH 3–9 using buffered solutions; analyze degradation via UV-Vis spectroscopy.

- Lyophilization : Improve shelf life by lyophilizing the compound and storing under argon.

- Chelation : Add EDTA to suppress metal-catalyzed hydrolysis .

Notes

- Contradictions : While no direct contradictions exist in the evidence, synthesis protocols may vary depending on substituent positions (e.g., 3- vs. 2-aminomethyl derivatives). Validate methods with pilot studies.

- Advanced Tools : For mechanistic studies, combine experimental data (e.g., kinetic isotope effects) with DFT calculations to elucidate reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。